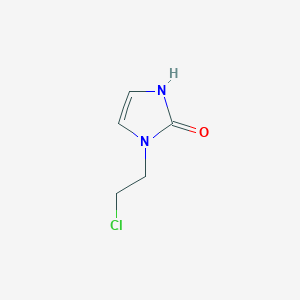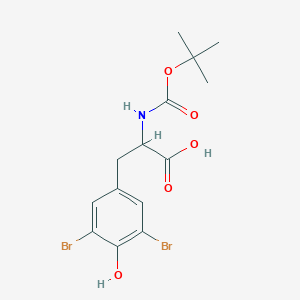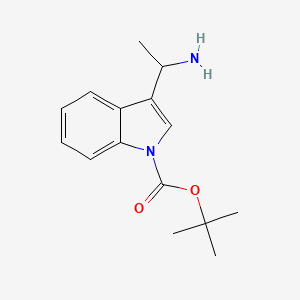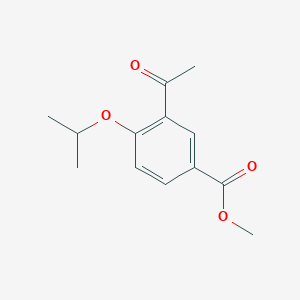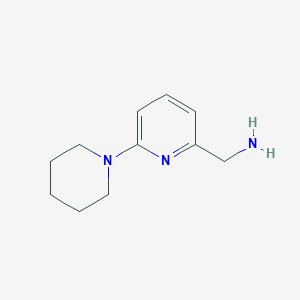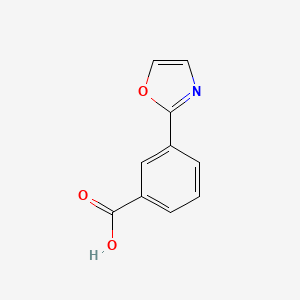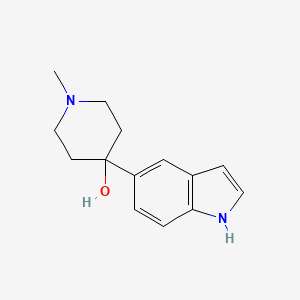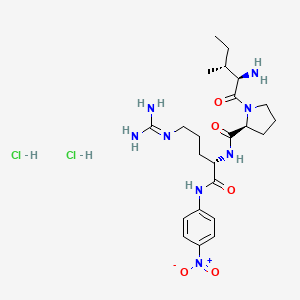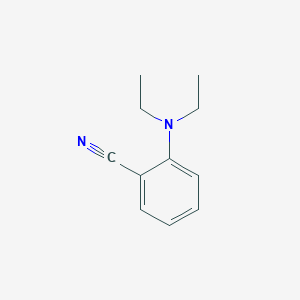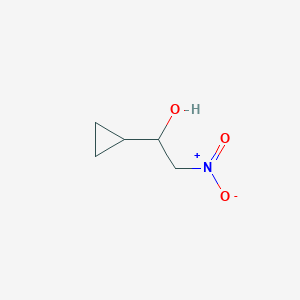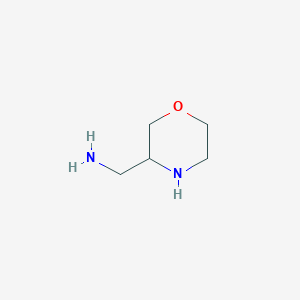
Morpholin-3-ylmethanamine
Vue d'ensemble
Description
Morpholin-3-ylmethanamine (M3MA) is a molecule that was first synthesized in the late 1960s and is currently used in a variety of scientific and industrial applications. M3MA is a versatile molecule that can be used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of complex organic molecules, and in the study of biological systems.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonist for Emesis and Depression
Morpholin-3-ylmethanamine derivatives have been identified as potent neurokinin-1 (NK1) receptor antagonists. One such compound demonstrated significant efficacy in pre-clinical tests for clinical efficacy in emesis and depression, highlighting its potential for both intravenous and oral administration due to its high solubility and long central duration of action (Harrison et al., 2001).
Versatile Scaffold in Medicinal Chemistry
Morpholine is celebrated as a privileged structure in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties. It serves as a versatile synthetic building block, contributing significantly to the pharmacophore of enzyme inhibitors and showing selective affinity across a range of receptors. Its presence in molecules often enhances potency, confers desirable drug-like properties, and improves pharmacokinetics, making it a critical component in drug design and development (Kourounakis et al., 2020).
Gene Function Analysis via Morpholino Oligos
Morpholino oligos have been used to inhibit gene function across a variety of model organisms, offering a relatively simple and rapid method to study gene function. This approach has been particularly effective in targeting both maternal and zygotic genes, with careful controls ensuring the reliability of findings (Heasman, 2002).
Antifungal Agents
Research into morpholin-3-ylmethanamine derivatives has led to the identification of potent antifungal agents against Candida and Aspergillus species. Optimization of these derivatives improved their plasmatic stability while maintaining in vitro antifungal activity, showing promise for broad-spectrum antifungal applications (Bardiot et al., 2015).
Propriétés
IUPAC Name |
morpholin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHGVSGPYXDAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597679 | |
| Record name | 1-(Morpholin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-3-ylmethanamine | |
CAS RN |
933735-50-3 | |
| Record name | 1-(Morpholin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



